molecular formula C18H20N6OS B2492450 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide CAS No. 863452-92-0

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide

Cat. No. B2492450
CAS RN: 863452-92-0
M. Wt: 368.46
InChI Key: BLALTGYKLQQKDU-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The molecule also contains a benzyl group attached to the triazolopyrimidine core .

Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been explored for their antitumor properties. These compounds were tested against various human cancer cell lines in vitro . Investigating the potential of our compound in inhibiting tumor growth and metastasis could be a promising avenue.

Adenosine Receptor Modulation

3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-ol has been used as a reactant in the synthesis of selective A3 adenosine receptor antagonists. Understanding its interactions with adenosine receptors may provide insights into novel drug development .

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been explored as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that specific interactions between the compound and target proteins contribute to its improved activity . Investigating its potential as an epigenetic modulator could be valuable.

properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-15(21-14-8-4-5-9-14)11-26-18-16-17(19-12-20-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLALTGYKLQQKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide

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